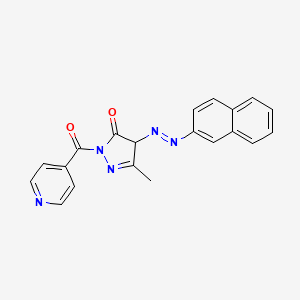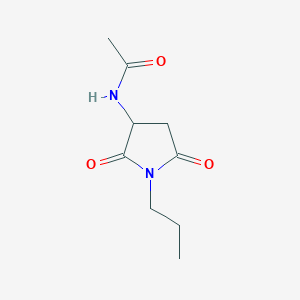
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxy group and a nitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile typically involves the reaction of cyclohexanone with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product . Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can act as a nucleophile or electrophile in different reactions. These properties make it a valuable compound in synthetic chemistry and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile include:
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)acetonitrile: Differing by the length of the carbon chain attached to the nitrile group.
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)butyronitrile: Featuring a longer carbon chain than the propionitrile derivative.
2-Hydroxy-6-oxo-1-cyclohexenylacetonitrile: With the nitrile group attached directly to the cyclohexene ring.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
57943-19-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(2-hydroxy-6-oxocyclohexen-1-yl)propanenitrile |
InChI |
InChI=1S/C9H11NO2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h11H,1-5H2 |
Clé InChI |
OUWNZGQZGJEDMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)CCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)

![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)






